6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound features a quinoline core substituted with a methoxy group and a boronic ester moiety, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The quinoline core can be reduced under specific conditions to yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in materials science and pharmaceuticals.
Scientific Research Applications
6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential in developing bioactive molecules and drug candidates.
Medicine: Research is ongoing to investigate its role in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism by which 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This property is exploited in the synthesis of various organic compounds and materials .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the quinoline core.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents.
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its combination of a quinoline core and a boronic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C16H20BNO3 |
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Molecular Weight |
285.1 g/mol |
IUPAC Name |
6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-9-18-14-7-6-11(19-5)10-12(13)14/h6-10H,1-5H3 |
InChI Key |
WIVVQVDJIFVOQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=NC=C2)OC |
Origin of Product |
United States |
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